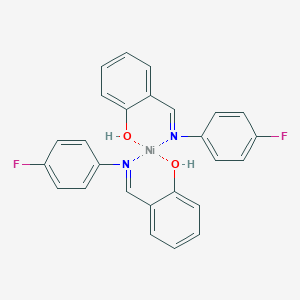
Bis(N-salicylidene-4-fluoroaniline)-nickel(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(N-salicylidene-4-fluoroaniline)-nickel(II) is a coordination compound that features a nickel(II) ion coordinated to two N-salicylidene-4-fluoroaniline ligands
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(N-salicylidene-4-fluoroaniline)-nickel(II) typically involves the reaction of nickel(II) salts with N-salicylidene-4-fluoroaniline under controlled conditions. A common method includes dissolving nickel(II) acetate in ethanol and adding an ethanolic solution of N-salicylidene-4-fluoroaniline. The mixture is then stirred and heated to facilitate the formation of the coordination complex. The product is usually isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for Bis(N-salicylidene-4-fluoroaniline)-nickel(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
化学反应分析
Types of Reactions: Bis(N-salicylidene-4-fluoroaniline)-nickel(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new coordination complexes.
Reduction: Reduction reactions can alter the nickel center’s oxidation state, affecting the compound’s overall properties.
Substitution: Ligand substitution reactions can occur, where the N-salicylidene-4-fluoroaniline ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the solvent environment.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) species.
科学研究应用
Bis(N-salicylidene-4-fluoroaniline)-nickel(II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, including its role as a metallodrug.
Industry: It is investigated for its applications in materials science, such as in the development of new materials with unique electronic or magnetic properties.
作用机制
The mechanism by which Bis(N-salicylidene-4-fluoroaniline)-nickel(II) exerts its effects involves coordination chemistry principles. The nickel(II) ion interacts with the ligands through coordination bonds, which can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
相似化合物的比较
Bis(N-salicylidene-4-chloroaniline)-nickel(II): Similar structure but with a chlorine substituent instead of fluorine.
Bis(N-salicylidene-4-bromoaniline)-nickel(II): Contains a bromine substituent.
Bis(N-salicylidene-4-iodoaniline)-nickel(II): Features an iodine substituent.
Uniqueness: Bis(N-salicylidene-4-fluoroaniline)-nickel(II) is unique due to the presence of the fluorine atom, which can influence the compound’s electronic properties and reactivity. The fluorine substituent can enhance the compound’s stability and potentially its biological activity compared to its halogenated analogs.
属性
IUPAC Name |
2-[(4-fluorophenyl)iminomethyl]phenol;nickel |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H10FNO.Ni/c2*14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16;/h2*1-9,16H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOGJFBERUCFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O.C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N2NiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B6297823.png)

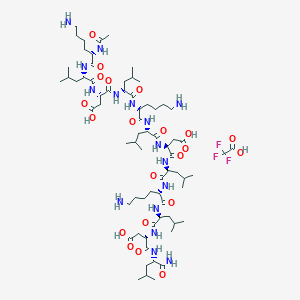





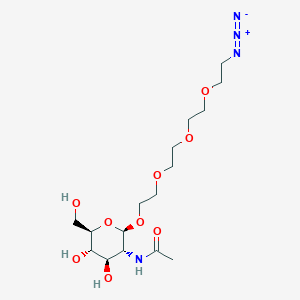

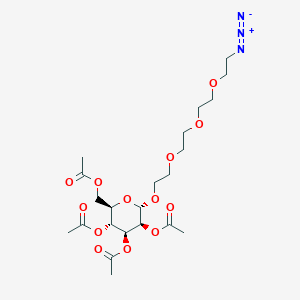
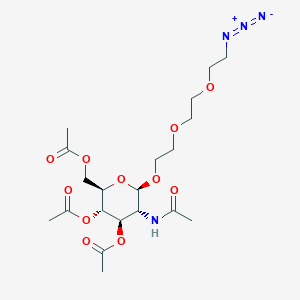

![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)
